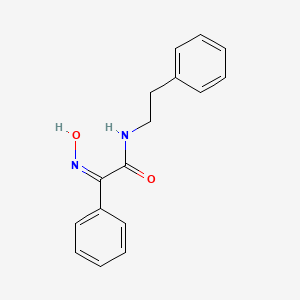![molecular formula C15H19NO5 B15028826 4-[(4-Carboxyheptanoyl)amino]benzoic acid](/img/structure/B15028826.png)
4-[(4-Carboxyheptanoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Carboxy-4-propylbutanamido)benzoic acid is an organic compound belonging to the class of benzoic acids. These compounds are characterized by a benzene ring bearing at least one carboxyl group. The structure of 4-(4-carboxy-4-propylbutanamido)benzoic acid includes a benzoic acid moiety substituted with a carboxy-propylbutanamido group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-carboxy-4-propylbutanamido)benzoic acid typically involves multi-step organic reactions. One common method includes the amidation of 4-aminobenzoic acid with 4-carboxy-4-propylbutanoic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Carboxy-4-propylbutanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
4-(4-Carboxy-4-propylbutanamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-(4-carboxy-4-propylbutanamido)benzoic acid involves its interaction with specific molecular targets. The carboxyl and amido groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The benzene ring provides a hydrophobic interaction surface, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
4-Aminobenzoic Acid: Shares the benzoic acid core but with an amino group instead of the carboxy-propylbutanamido group.
4-Carboxyphenylboronic Acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
4-Hydroxybenzoic Acid: Has a hydroxyl group, commonly used in the synthesis of parabens.
Uniqueness: 4-(4-Carboxy-4-propylbutanamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both carboxyl and amido groups allows for versatile interactions in various applications, distinguishing it from other benzoic acid derivatives.
Propriétés
Formule moléculaire |
C15H19NO5 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
4-(4-carboxyheptanoylamino)benzoic acid |
InChI |
InChI=1S/C15H19NO5/c1-2-3-10(14(18)19)6-9-13(17)16-12-7-4-11(5-8-12)15(20)21/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)(H,18,19)(H,20,21) |
Clé InChI |
BJDPINKRMCRECC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC(=O)NC1=CC=C(C=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}imidazolidine-2,4-dione](/img/structure/B15028743.png)

![methyl (4Z)-4-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028758.png)
![(5E)-3-(2-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B15028760.png)
![Methyl 5-{[bis(2-hydroxyethyl)amino]methyl}-2-ethoxybenzoate](/img/structure/B15028766.png)

![(3Z)-1-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15028777.png)
![2-(3-bromophenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide](/img/structure/B15028779.png)

![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15028794.png)
![4-Chloro-N-[1-(4-methoxy-phenyl)-2,4,6-trioxo-5-trifluoromethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d] pyrimidin-5-yl]-benzenesulfonamide](/img/structure/B15028809.png)
![{(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B15028818.png)
![benzyl 8-methyl-4-oxo-6-thien-2-yl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028821.png)
![3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea (non-preferred name)](/img/structure/B15028823.png)
